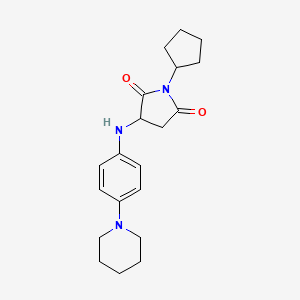

1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Beschreibung

1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a cyclopentyl group at position 1 and a 4-(piperidin-1-yl)phenylamino substituent at position 2. Pyrrolidine-2,5-dione (succinimide) scaffolds are widely explored in medicinal chemistry due to their conformational rigidity and capacity to engage in hydrogen bonding, enhancing target binding specificity .

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c24-19-14-18(20(25)23(19)17-6-2-3-7-17)21-15-8-10-16(11-9-15)22-12-4-1-5-13-22/h8-11,17-18,21H,1-7,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPNIPZMOIRGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions One common method includes the formation of the pyrrolidine-2,5-dione ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in protein binding studies.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Synthetic Accessibility: Analogues like 3b and 3c () are synthesized via HFIP-promoted Michael additions with moderate yields (40–56%).

- Stereochemical Complexity: highlights stereoisomerism in related pyrrolidine-2,5-diones, which can influence bioactivity.

Pharmacokinetic Considerations

- Solubility : The methoxyphenyl analogue () has a logSw of -1.82, indicating poor water solubility. The target compound’s higher logP (~3.0) may further limit solubility, necessitating formulation strategies .

- Metabolic Stability : Piperidine and cyclopentyl moieties are susceptible to cytochrome P450 oxidation. Structural modifications (e.g., fluorination) could mitigate rapid clearance .

Biologische Aktivität

1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine-2,5-dione core structure and is primarily investigated for its role as a cereblon ligand, which plays a significant part in the development of Proteolysis-Targeting Chimeras (PROTACs) aimed at targeted protein degradation.

Target of Action

The primary target of 1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is cereblon , a crucial component of the E3 ubiquitin ligase complex. By binding to cereblon, this compound influences the ubiquitin-proteasome system, which is essential for protein degradation within cells.

Mode of Action

The interaction with cereblon allows the compound to form complexes that facilitate the degradation of specific proteins. This mechanism is particularly valuable in therapeutic contexts where the elimination of pathological proteins can lead to improved disease outcomes.

Biochemical Pathways

The compound's action on cereblon affects critical biochemical pathways involved in cellular regulation and homeostasis. Specifically, it modulates the ubiquitin-proteasome pathway, which is vital for maintaining protein turnover and cellular function.

Pharmacokinetics

Research indicates that 1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione exhibits favorable pharmacokinetic properties. Its ability to rapidly conjugate with carboxyl linkers suggests efficient absorption and distribution in biological systems.

Inhibition Studies

A study evaluating various pyrrolidine-2,5-dione derivatives demonstrated that compounds similar to 1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione exhibited significant inhibitory activity against human placental aromatase and other enzymes. For instance, a related compound showed an IC50 value of approximately 23.8 μM against aromatase, indicating potential therapeutic applications in hormone-related conditions .

Case Study: Aromatase Inhibition

In a comparative study of pyrrolidine derivatives, 1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione was evaluated alongside other compounds for its ability to inhibit aromatase activity. The findings indicated that while this compound demonstrated promising activity, further optimization was necessary to enhance its efficacy and selectivity against target enzymes .

Comparison with Similar Compounds

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| 1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione | Structure | TBD | Cereblon |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | TBD | 23.8 | Aromatase |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | TBD | 24.6 | Aromatase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.